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Compound of Interest

Compound Name: C18H13ClN2O2

Cat. No.: B8723462 Get Quote

Scope and Applicability
This Standard Operating Procedure (SOP) defines the technical protocols for the safe

handling, storage, solubilization, and experimental application of CPYPP (Chemical Formula:

C18H13ClN2O2).[1]

Primary Target Compound:CPYPP Systematic Name: 4-[3-(2-chlorophenyl)-2-propen-1-

ylidene]-1-phenyl-3,5-pyrazolidinedione CAS Number: 310460-39-0 Primary Application: Small

molecule inhibitor of DOCK2 (Dedicator of cytokinesis 2), preventing Rac1 activation.[1] Used

extensively in immunology and oncology research to study lymphocyte migration and

inflammation.

Note: If your specific C18H13ClN2O2 compound is an analytical impurity (e.g., Boscalid

Impurity 1), refer to section 6.3 for analytical standard considerations.[1] This guide prioritizes

the bioactive inhibitor CPYPP.[1]
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Property Specification

Formula C18H13ClN2O2

Molecular Weight 324.76 g/mol

Physical State Crystalline solid / Powder

Color Orange to Dark Red

Solubility
DMSO (up to 50 mM), Ethanol (Low), Water

(Insoluble)

Purity
≥98% (HPLC) recommended for biological

assays

UV/Vis 247 nm, 362 nm

Health, Safety, and Environment (HSE)[1]
Hazard Identification
CPYPP is a bioactive research chemical. While comprehensive toxicological data on humans is

limited, it should be treated as a hazardous substance.[2]

GHS Classification:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)[1]
Respiratory: NIOSH-approved N95 respirator or higher if handling powder outside a fume

hood.[1]

Skin: Nitrile gloves (double gloving recommended for stock preparation).[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://cdn.caymanchem.com/cdn/insert/17386.pdf
https://www.caymanchem.com/product/17386/cpypp
https://www.caymanchem.com/product/17386/cpypp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8723462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eyes: Chemical safety goggles.

Handling Protocols
Containment: Weighing and solubilization must be performed within a certified chemical

fume hood.

Static Control: Use anti-static weighing boats, as the powder can be electrostatic.

Spill Response: Isolate the area. Dampen powder with a wet paper towel to prevent dust

generation before wiping. Clean surface with 70% ethanol.

Storage and Stability
To maintain biological activity, strict adherence to storage conditions is required.

Solid State: Store at -20°C. Keep container tightly sealed and desiccated. Stable for

2 years.

Stock Solution (DMSO): Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw

cycles (max 3 cycles).[1] Stable for ~6 months at -80°C.[1]

Critical Precaution: Allow the vial to equilibrate to room temperature before opening to prevent

moisture condensation, which can hydrolyze the compound or alter concentration.

Preparation and Solubilization Protocol
CPYPP is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous

media.

Stock Solution Preparation (50 mM in DMSO)
Target: 50 mM Stock Volume: 1 mL

Weigh 16.24 mg of CPYPP powder.

Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.caymanchem.com/product/17386/cpypp
https://www.caymanchem.com/product/17386/cpypp
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8723462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex vigorously for 30–60 seconds.

Sonicate in a water bath at room temperature for 5 minutes if visible particles remain.

Visual Check: Solution should be a clear, dark orange/red liquid with no particulates.

Working Solution (For In Vitro Assays)
Goal: Dilute stock to working concentration (e.g., 10–100 µM) in culture media.[1]

Step 1 (Intermediate Dilution): Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM

substock. This improves pipetting accuracy.

Step 2 (Media Addition): Slowly add the substock to the culture medium while vortexing the

medium.

Solvent Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Example: To achieve 50 µM final concentration: Add 1 µL of 50 mM stock to 1 mL media

(0.1% DMSO).

Troubleshooting Precipitation: If a precipitate forms upon adding to media:

Warm the media to 37°C prior to addition.

Pre-dilute the DMSO stock into a small volume of serum-free media before adding to the

bulk serum-containing media.

Experimental Application Notes
Mechanism of Action (DOCK2 Pathway)
CPYPP specifically binds to the DOCK2 DHR-2 domain, inhibiting its GEF (Guanine Nucleotide

Exchange Factor) activity.[1] This prevents the conversion of Rac1-GDP to Rac1-GTP, thereby

blocking cytoskeletal reorganization required for lymphocyte migration.[1]

Biological Workflows
In Vitro Assay: Inhibition of Chemokine-Induced Migration
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Cell Type: T-cells or B-cells (e.g., murine splenocytes).[1]

Dose Range: 10 µM – 100 µM.

IC50: ~22.8 µM (DOCK2 GEF activity).[1][2]

Incubation: Pre-treat cells for 30–60 minutes at 37°C before adding chemokine (e.g., CCL21

or CXCL12).[1]

Readout: Transwell migration assay or Rac1 activation pull-down assay.

In Vivo Administration (Mouse Models)
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (or PBS).[1]

Dosage: 5 mg/kg – 10 mg/kg (Intraperitoneal - i.p.).[1]

Frequency: Twice daily (BID) typically required due to half-life.

Observation: Monitor for reduction in lymphocyte homing to lymph nodes.

Analytical Standard (Impurity Analysis)
If utilizing C18H13ClN2O2 as Boscalid Impurity 1 (N-(4-chloro-[1,1'-biphenyl]-2-yl)-2-

hydroxynicotinamide):

Usage: HPLC reference standard for fungicide quality control.

Detection: UV at 254 nm.

Solvent: Acetonitrile/Water gradient.

Visualizations
DOCK2 Signaling & CPYPP Inhibition Pathway[1]
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Figure 1: Mechanism of Action. CPYPP allosterically inhibits DOCK2, preventing Rac1

activation and subsequent lymphocyte migration.[1]
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Figure 2: Step-by-step solubilization protocol to ensure stability and prevent precipitation.

Waste Disposal
Liquid Waste: All solvent waste containing CPYPP must be collected in a dedicated

"Halogenated Organic Solvent" container.

Solid Waste: Contaminated gloves, pipette tips, and weighing boats must be disposed of as

hazardous chemical solid waste.

Decontamination: Triple rinse glassware with acetone before washing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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